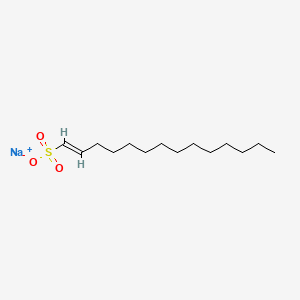

Tetradecenesulfonic acid sodium salt

説明

Tetradecenesulfonic acid sodium salt (C₁₄H₂₇NaO₃S, molecular weight 298.42 g/mol) is an anionic surfactant classified as an alkenyl sulfonate. It is characterized by a 14-carbon unsaturated hydrocarbon chain attached to a sulfonate group, with the sodium cation acting as the counterion . This compound exhibits high solubility in water and demonstrates excellent detergent, emulsifying, foaming, and dispersing properties. Its biodegradability distinguishes it from many traditional surfactants, making it environmentally preferable .

Key applications include industrial cleaning agents, household detergents, and pet care products. However, its solid form is flammable and moderately irritating to skin, eyes, and respiratory systems. Combustion releases toxic gases (e.g., CO, CO₂), necessitating careful handling . Regulatory guidelines restrict its use in products directly contacting children due to safety concerns .

特性

分子式 |

C14H27NaO3S |

|---|---|

分子量 |

298.42 g/mol |

IUPAC名 |

sodium;(E)-tetradec-1-ene-1-sulfonate |

InChI |

InChI=1S/C14H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1/b14-13+; |

InChIキー |

RUTSRVMUIGMTHJ-IERUDJENSA-M |

異性体SMILES |

CCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tetradecenesulfonic acid sodium salt typically involves the sulfonation of tetradecene. This process can be achieved through advanced cross-coupling reactions of vinyl sulfonates under mild reaction conditions . The regioselectivity of the reaction is controlled by the different reactivity of the carbon-bromine and activated carbon-oxygen bonds . The resulting sulfonic acid salts are then separated from alkenes through their low solubility after workup .

Industrial Production Methods

In industrial settings, the production of tetradecenesulfonic acid sodium salt involves the direct sulfonation of tetradecene using sulfur trioxide or oleum as sulfonating agents. The reaction is typically carried out at controlled temperatures to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions

Tetradecenesulfonic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Nucleophiles: Alkoxides or amines are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives .

科学的研究の応用

Tetradecenesulfonic acid sodium salt has a wide range of applications in scientific research:

作用機序

The mechanism of action of tetradecenesulfonic acid sodium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to emulsify oils and solubilize hydrophobic compounds . At the molecular level, it interacts with lipid bilayers and proteins, disrupting their structure and function .

類似化合物との比較

Table 1: Structural and Basic Properties of Selected Sulfonate Surfactants

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Key Structural Feature |

|---|---|---|---|---|

| Tetradecenesulfonic acid sodium salt | C₁₄H₂₇NaO₃S | 298.42 | C14 | Unsaturated alkenyl sulfonate |

| Sodium 4-tridecylbenzenesulfonate | C₁₉H₃₁NaO₃S | 370.51 | C13 (alkyl) | Branched alkyl benzene sulfonate |

| Sodium 4-tetradecylbenzenesulfonate | C₂₀H₃₃NaO₃S | 384.54 | C14 (alkyl) | Branched alkyl benzene sulfonate |

| 1-Hexadecylsulfonic acid sodium salt | C₁₆H₃₃NaO₃S | 328.48 | C16 | Saturated alkyl sulfonate |

| Dihexyl sulfosuccinate sodium salt | C₁₆H₂₇NaO₇S | 394.43 | C6 (branched) | Sulfosuccinate ester |

Key Differences :

- Chain Length and Saturation : Tetradecenesulfonic acid sodium salt features a C14 unsaturated chain, whereas Sodium 4-tridecylbenzenesulfonate (C13) and Sodium 4-tetradecylbenzenesulfonate (C14) are branched alkyl benzene derivatives with saturated chains. Longer-chain analogs like 1-Hexadecylsulfonic acid sodium salt (C16) exhibit reduced solubility but enhanced lipid solubility .

- Functional Groups : Sulfosuccinates (e.g., dihexyl sulfosuccinate) contain ester-linked sulfonate groups, offering distinct micellar behavior compared to linear or branched sulfonates .

Performance Metrics

Table 2: Functional Performance Comparison

| Compound | Detergency | Foaming Capacity | Biodegradability | Critical Micelle Concentration (CMC) |

|---|---|---|---|---|

| Tetradecenesulfonic acid sodium salt | High | Moderate | High | Not reported |

| Sodium 4-tridecylbenzenesulfonate | Very High | Low | Moderate | 0.5–1.0 mM (estimated) |

| Sodium 4-tetradecylbenzenesulfonate | High | Moderate | Low | 0.3–0.7 mM (estimated) |

| Dihexyl sulfosuccinate sodium salt | Moderate | High | High | 2.5–3.5 mM |

Findings :

- Detergency : Alkyl benzene sulfonates (e.g., Sodium 4-tridecylbenzenesulfonate) excel in oil removal due to strong hydrophobic interactions but suffer from lower biodegradability .

- Foaming : Sulfosuccinates and alkenyl sulfonates exhibit superior foaming, ideal for personal care products, whereas branched alkyl benzene sulfonates generate less foam .

- Biodegradability : Tetradecenesulfonic acid sodium salt and sulfosuccinates degrade more efficiently than branched alkyl benzene sulfonates, which persist in aquatic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。